molecular formula C24H20N6O3S2 B143858 Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-(5-(4,5-dihydro-4-(1H-indol-3-ylmethylene)-2-methyl-5-oxo-1H-imidazol-1-yl)-1,3,4-thiadiazol-2-yl) ester CAS No. 127227-42-3

Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-(5-(4,5-dihydro-4-(1H-indol-3-ylmethylene)-2-methyl-5-oxo-1H-imidazol-1-yl)-1,3,4-thiadiazol-2-yl) ester

Cat. No.: B143858
CAS No.: 127227-42-3
M. Wt: 504.6 g/mol
InChI Key: MBKHDUCVWBSHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-(5-(4,5-dihydro-4-(1H-indol-3-ylmethylene)-2-methyl-5-oxo-1H-imidazol-1-yl)-1,3,4-thiadiazol-2-yl) ester, also known as this compound, is a useful research compound. Its molecular formula is C24H20N6O3S2 and its molecular weight is 504.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

127227-42-3

Molecular Formula

C24H20N6O3S2

Molecular Weight

504.6 g/mol

IUPAC Name

S-[5-[5-hydroxy-4-[(Z)-indol-3-ylidenemethyl]-2-methylimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(4-methoxyanilino)ethanethioate

InChI

InChI=1S/C24H20N6O3S2/c1-14-27-20(11-15-12-26-19-6-4-3-5-18(15)19)22(32)30(14)23-28-29-24(35-23)34-21(31)13-25-16-7-9-17(33-2)10-8-16/h3-12,25,32H,13H2,1-2H3/b15-11+

InChI Key

MBKHDUCVWBSHBX-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=CC2=CNC3=CC=CC=C32)C(=O)N1C4=NN=C(S4)SC(=O)CNC5=CC=C(C=C5)OC

SMILES

CC1=NC(=C(N1C2=NN=C(S2)SC(=O)CNC3=CC=C(C=C3)OC)O)C=C4C=NC5=CC=CC=C54

Canonical SMILES

CC1=NC(=CC2=CNC3=CC=CC=C32)C(=O)N1C4=NN=C(S4)SC(=O)CNC5=CC=C(C=C5)OC

Synonyms

(5E)-5-(1H-indol-3-ylmethylidene)-3-[5-[2-[(4-methoxyphenyl)amino]acet yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-imidazol-4-one

Origin of Product

United States

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